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molecular formula C11H13NO3 B1292072 3-Acetamido-2-methylphenyl Acetate CAS No. 76064-16-9

3-Acetamido-2-methylphenyl Acetate

Cat. No. B1292072
M. Wt: 207.23 g/mol
InChI Key: JGAOUSXREOGFST-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Under a nitrogen atmosphere, 10% Pd—C (1.0 g) was added to a solution of 3-nitro-o-cresol (10.0 g, 65.3 mmol) in methanol (200 ml) at room temperature, and catalytic reduction was carried out at ordinary temperature and atmospheric pressure. After completion of the reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in ethyl acetate, followed by adding thereto acetic anhydride (10.0 ml, 170 mmol) and pyridine (10.6 ml, 131 mmol), and the resulting mixture was refluxed for 2 hours. After completion of the reaction, the reaction mixture was concentrated and hexane was added thereto. The resulting suspension was filtered and the precipitate was dried under reduced pressure to obtain 3-(acetylamino)-2-methylphenyl acetate (12.7 g, 94%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:5]=1[CH3:11])([O-])=O.[C:12](OC(=O)C)(=[O:14])[CH3:13].N1[CH:24]=[CH:23]C=CC=1.C[OH:26]>[Pd]>[C:12]([O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([NH:1][C:23](=[O:26])[CH3:24])[C:5]=1[CH3:11])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)O)C
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
hexane was added
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the precipitate was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=CC=C1)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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